N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide: is an organic compound that features both furan and thiophene rings, which are heterocyclic aromatic compounds. The presence of these rings imparts unique chemical properties to the compound, making it of interest in various fields of research, including medicinal chemistry and materials science.
Scientific Research Applications
Chemistry
In chemistry, N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of both furan and thiophene rings suggests it may interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the aromatic nature of the furan and thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide typically involves the following steps:
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Formation of the Sulfonamide Group: : This can be achieved by reacting methanesulfonyl chloride with an amine precursor. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
CH3SO2Cl+RNH2→CH3SO2NHR+HCl
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Introduction of Furan and Thiophene Groups: : The furan-3-ylmethyl and thiophen-2-ylmethyl groups can be introduced via nucleophilic substitution reactions. These reactions typically require the use of a suitable leaving group on the furan and thiophene precursors, such as a halide.
CH3SO2NHR+Furan-3-ylmethyl halide+Thiophen-2-ylmethyl halide→this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan and thiophene rings can undergo oxidation reactions, often leading to the formation of diketones or sulfoxides, respectively.
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Reduction: : Reduction of the sulfonamide group can yield amines, while reduction of the furan and thiophene rings can lead to dihydrofuran and dihydrothiophene derivatives.
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Substitution: : The compound can undergo various substitution reactions, particularly at the positions adjacent to the heteroatoms in the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of diketones or sulfoxides.
Reduction: Formation of amines or dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide
- N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Uniqueness
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The combination of these two heterocycles in a single molecule provides a versatile scaffold for further functionalization and exploration in various fields.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S2/c1-17(13,14)12(7-10-4-5-15-9-10)8-11-3-2-6-16-11/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWQVYDEBDATRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=COC=C1)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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